![molecular formula C22H13BrN2O B5220778 6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)
6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one
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Overview
Description
6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one, commonly known as BMPP, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. BMPP belongs to the family of benzo[e]perimidines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of BMPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in inflammation, cancer, and viral replication. BMPP has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cancer. BMPP has also been shown to inhibit the activity of the NS5B polymerase of the hepatitis C virus, which is essential for viral replication.
Biochemical and Physiological Effects:
BMPP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. BMPP has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer. Additionally, BMPP has been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease worldwide.
Advantages and Limitations for Lab Experiments
One advantage of using BMPP in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, BMPP has been shown to have a number of potential therapeutic applications, which makes it a promising compound for further research. One limitation of using BMPP in lab experiments is that it can be difficult to obtain in large quantities, which can make it expensive to use in large-scale experiments.
Future Directions
There are many potential future directions for research on BMPP. One area of research could be to further investigate its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate its anti-cancer properties and potential applications in the treatment of various types of cancer. Additionally, further research could be done to investigate its potential as an anti-viral agent, particularly against the hepatitis C virus.
Synthesis Methods
BMPP can be synthesized using a multi-step process that involves the reaction of 2-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid with 4-methyl-2-nitroaniline, followed by reduction of the nitro group to an amino group, and then cyclization with 1,3-dibromo-5,5-dimethylhydantoin. The final product is obtained after purification through column chromatography.
Scientific Research Applications
BMPP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. BMPP has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, BMPP has been studied for its potential as an anti-viral agent, particularly against the hepatitis C virus.
properties
IUPAC Name |
6-bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN2O/c1-12-11-16(23)17-18-19(12)24-22(13-7-3-2-4-8-13)25-20(18)14-9-5-6-10-15(14)21(17)26/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLBZXVOAUJJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C1N=C(N=C3C4=CC=CC=C4C2=O)C5=CC=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-2-phenylbenzo[e]perimidin-7-one |
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